molecular formula C18H19ClF3N3O4S B2664376 (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide CAS No. 478080-67-0

(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide

Cat. No.: B2664376
CAS No.: 478080-67-0
M. Wt: 465.87
InChI Key: RHKVEASXHODMIT-VMPITWQZSA-N
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Description

(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyridine, ethene, and sulfonamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the introduction of the ethene and sulfonamide groups. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial to achieve high purity and efficiency. Advanced techniques like chromatography and crystallization are often employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring, altering the compound’s properties.

Scientific Research Applications

(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe or inhibitor in biochemical assays to investigate enzyme functions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a drug candidate for targeting specific diseases, owing to its unique chemical structure.

    Industry: The compound is utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyridine derivatives, such as dichloroanilines and flavin-dependent halogenases .

Uniqueness

What sets (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(3,4-dimethoxyphenyl)ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N3O4S/c1-28-15-4-3-12(9-16(15)29-2)5-8-30(26,27)25-7-6-23-17-14(19)10-13(11-24-17)18(20,21)22/h3-5,8-11,25H,6-7H2,1-2H3,(H,23,24)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKVEASXHODMIT-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CS(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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